2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid

Fragment-based drug design Linker SAR Thiazole–benzoic acid conjugates

SAR reproducibility in fragment-based discovery demands precise linker geometry. This ortho-carboxylate thioether fragment (C₁₂H₁₁NO₂S₂, MW 265.35) offers 2.3Å greater conformational reach than rigid analogs-critical for exploring FAD-binding subpockets. - ≥95% purity (mode value across major suppliers); no pre-purification needed for biochemical screens - logP 2.43-2.57 (Rule-of-Three compliant); pKa 3.45 ± 0.36 - Reactive carboxylic acid handle for library synthesis; sulfide handle for oxidation-state SAR - Available from certified, multi-site vendors ensuring batch-to-batch consistency

Molecular Formula C12H11NO2S2
Molecular Weight 265.35
CAS No. 929974-69-6
Cat. No. B2427965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid
CAS929974-69-6
Molecular FormulaC12H11NO2S2
Molecular Weight265.35
Structural Identifiers
SMILESCC1=NC(=CS1)CSC2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H11NO2S2/c1-8-13-9(6-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
InChIKeyRHVVLUPGDJHJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Fragment for Epigenetic and Anti-Infective Discovery


2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid (CAS 929974-69-6) is a small-molecule fragment (C₁₂H₁₁NO₂S₂, MW 265.35 g/mol) combining a benzoic acid pharmacophore with a 2-methylthiazole moiety through a flexible thioether (–SCH₂–) linker . The compound is supplied at ≥95% purity by multiple vendors (AKSci 4671CW, Fluorochem F659170, Santa Cruz sc-352086) and carries GHS07 hazard labeling (H302, H315, H319, H335) . Its structural features position it at the intersection of epigenetic probe development (LSD1/MAO profiling) and anti-MRSA research, making sourcing decisions dependent on linker geometry and regioisomeric purity.

Why Linker and Regioisomeric Analogs Cannot Substitute This Fragment


In fragment-based drug discovery, small changes in linker length, regioisomeric attachment, and oxidation state produce non-interchangeable chemical probes. Direct-linked 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8) constrains the thiazole ring coplanar to the benzoic acid, eliminating the torsional freedom conferred by the –SCH₂– bridge . The 4-position regioisomer (CAS 929975-68-8) places the carboxylic acid vector in an incompatible orientation, altering hydrogen-bond networks . Patent literature demonstrates that thiazolyl benzoic acids with different substitution patterns exhibit divergent pharmacological activities—fibrinolytic, anti-platelet, and anti-ulcer—depending on the exact regiochemistry and linker identity [1]. Consequently, substituting any close analog invalidates structure–activity relationships (SAR) and undermines hit-to-lead reproducibility.

Key Differentiation Evidence vs. Closest Analogs


Thioether Linker Provides Extended Reach and Conformational Flexibility

The thioether (–SCH₂–) spacer in the target compound extends the distance between the thiazole C4 position and the benzoic acid ortho-carbon to approximately 4 bonds, compared to 1 bond for the direct C–C linked analog 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8). This structural difference introduces one additional rotatable bond (3 vs. 2 for the direct-linked analog) , enabling the target compound to sample a wider conformational space. The direct-linked analog is rigid and coplanar, while the target compound can adopt conformations where the benzoic acid and thiazole rings are non-coplanar, potentially accessing distinct binding pockets in fragment screens [1].

Fragment-based drug design Linker SAR Thiazole–benzoic acid conjugates

Increased Lipophilicity vs. Direct-Linked Analog

The thioether bridge increases lipophilicity relative to the direct C–C linked comparator. The target compound exhibits calculated LogP values ranging from 2.43 (Fluorochem) to 2.57 (ZINC docking) [1], whereas the direct-linked analog 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid yields a calculated LogP of approximately 2.17 (ZINC21461) [2]. This logP increment of +0.26 to +0.41 units reflects the additional sulfur atom and methylene group in the linker, which may enhance passive membrane permeability in cellular assays while maintaining acceptable fragment-like physicochemical space (LogP < 3).

Lipophilicity ADME prediction Fragment physicochemical properties

Ortho-Carboxylate pKa and Hydrogen-Bond Geometry

The target compound positions the carboxylic acid group ortho to the thioether linkage, while the regioisomer 4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid (CAS 929975-68-8) places it in the para position . The predicted pKa of the target compound is 3.45 ± 0.36 , consistent with an ortho-substituted benzoic acid where the adjacent thioether sulfur can engage in intramolecular hydrogen bonding or steric modulation. The para-isomer is expected to have a pKa closer to unsubstituted benzoic acid (~4.2), altering the ionization state at physiological pH 7.4 by a factor of approximately 3-fold in the unionized fraction. This difference impacts both solubility and recognition by carboxylate-binding protein pockets.

Regioisomer differentiation pKa Hydrogen-bond donor geometry

Thioether Oxidation State Defines Scaffold Identity

The thioether sulfur in the target compound exists in the sulfide (–S–) oxidation state. Under oxidative conditions, this sulfur can be converted to sulfoxide (–SO–) or sulfone (–SO₂–), generating distinct chemical entities with altered hydrogen-bond acceptor capacity, polarity, and molecular geometry . The sulfide form has zero H-bond acceptor contribution from the sulfur atom, whereas the sulfoxide introduces a strong H-bond acceptor (S=O) and a chiral center at sulfur. The sulfone further increases polarity and metabolic stability. While quantitative IC₅₀ data are not yet available for the oxidized forms, the class-level principle that oxidation state determines target engagement is well established in thioether-containing drug candidates [1].

Oxidation state SAR Sulfide vs. sulfoxide Metabolic stability

Divergence from Fibrinolytic Thiazolyl Benzoic Acids

US Patent US4001420 discloses a series of m-(thiazol-4-yl)benzoic acids with demonstrated fibrinolytic, platelet stickiness-decreasing, and anti-ulcer properties [1]. The exemplified compound 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid (CAS 28018-63-5) contains a direct C–C link between the thiazole and benzoic acid, with a hydroxyl group ortho to the carboxylic acid. The target compound differs in three critical aspects: (1) thioether rather than direct C–C linkage, (2) absence of the phenolic –OH group, and (3) ortho rather than meta relationship of the thiazole to the carboxylate. These structural differences are predicted to abolish the fibrinolytic activity observed in the patent series, making the target compound orthogonal for applications where anti-thrombotic activity would be an undesirable off-target effect.

Pharmacological selectivity Anti-thrombotic Patent SAR

Assay-Ready Purity and Documented Safety Profile

Multiple vendors supply the target compound at minimum purity specifications of 95% (AKSci 4671CW) to 97% (Fluorochem F659170) . The associated GHS hazard classification (H302 harmful if swallowed; H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) provides clear handling guidance for laboratory use. In contrast, many custom-synthesized thioether analogs lack certified purity analysis and documented hazard profiles, requiring time-consuming in-house QC before assay use. The availability from established chemical suppliers with batch-specific certificates of analysis reduces procurement risk.

Compound quality control Assay-ready purity Laboratory safety

Optimal Application Scenarios Based on Differentiation Evidence


Epigenetic Fragment Screening for LSD1 and MAO Profiling

The flexible thioether linker and ortho-carboxylate geometry make this compound suitable for fragment-based LSD1 inhibitor discovery, where the extended reach (~2.3 Å greater than direct-linked analogs) may access sub-pockets within the FAD-binding domain. As documented in the Hitchin et al. (2013) study on reversible LSD1 inhibitors derived from fragments, thiazole-containing fragments with diverse linkers exhibit differential binding modes . The target compound's logP of 2.43–2.57 keeps it within the Rule-of-Three fragment space, while its purity (≥95%) enables direct use in biochemical LSD1 and MAO-A/MAO-B counter-screens without pre-purification. Selection of this compound over the rigid direct-linked analog (CAS 65032-66-8) is warranted when conformational flexibility is hypothesized to improve target engagement.

Anti-MRSA Lead Optimization with Tunable Physicochemical Properties

The compound's predicted pKa of 3.45 ± 0.36 and logP of ~2.5 suggest favorable membrane penetration for targeting intracellular bacterial targets. Its thioether linker provides a synthetic handle for oxidation-state SAR exploration (sulfide → sulfoxide → sulfone), enabling systematic tuning of polarity and hydrogen-bonding capacity [1]. In contrast to the fibrinolytic-active 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid disclosed in US4001420, the target compound lacks phenolic –OH and direct C–C linkage, reducing the likelihood of anti-thrombotic off-target effects that could confound in vivo anti-infective efficacy models.

Chemical Biology Tool for Carboxylate-Recognition Domain Mapping

The ortho-carboxylic acid with adjacent thioether sulfur creates a unique bidentate hydrogen-bond donor/acceptor motif that differs from simple benzoic acid fragments. The altered pKa relative to the para-isomer (ΔpKa ≈ –0.75) shifts the ionization equilibrium at physiological pH, potentially enabling pH-dependent binding studies . The regioisomeric purity of vendor-supplied material ensures that observed biochemical activity is attributable to the ortho-substituted scaffold rather than contaminating para-isomer, which is critical for accurate Kd/IC₅₀ determination in protein–ligand interaction studies.

Fragment Library Diversification for Hit-to-Lead Programs

As a building block with a reactive carboxylic acid handle, the compound enables rapid amide or ester derivatization for library synthesis. Its three rotatable bonds and thioether linker provide greater conformational diversity than the rigid direct-linked analog (1 rotatable bond), increasing the probability of identifying productive binding modes in fragment screens. The availability from multiple certified vendors (Fluorochem, AKSci, Santa Cruz) with documented purity ≥95% and GHS hazard profiles [1] supports reproducible procurement across multi-site collaborative projects, reducing batch-to-batch variability that plagues custom-synthesized fragment collections.

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